N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-15-7-6-11(9-13(15)18)19-16(20)12-8-10-4-2-3-5-14(10)23-17(12)21/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQULMLWKDQOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of salicylaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an amine, such as 3-chloro-4-methoxyaniline, under suitable conditions.
Final Coupling Reaction: The final step involves coupling the intermediate product with a carboxylic acid derivative to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structural features facilitate the following applications:
- Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules, allowing chemists to explore novel synthetic methodologies.
-
Chemical Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution. For example:
- Oxidation : The methoxy group can be oxidized to a hydroxyl group.
- Reduction : The carbonyl group in the chromene ring can be reduced to a hydroxyl group.
- Substitution : The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to diverse derivatives.
Biological Applications
The biological potential of this compound has been extensively studied:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
- Anticancer Properties : Research indicates that similar chromene derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could lead to therapeutic applications in treating conditions such as arthritis.
Medical Applications
The pharmacological properties of this compound are being explored for potential therapeutic uses:
- Drug Development : Due to its diverse biological activities, this compound is being evaluated for its potential as an anti-inflammatory and analgesic drug.
- Targeted Therapy : Ongoing studies aim to identify specific molecular targets for this compound, enhancing its efficacy in targeted therapies.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Material Science : Its unique chemical properties make it suitable for the production of specialized materials, including dyes and pigments.
- Chemical Manufacturing : The compound serves as an intermediate in the synthesis of various chemical products.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that chromene derivatives induce apoptosis in breast cancer cells. |
| Study 2 | Antimicrobial Properties | Found significant antibacterial activity against Gram-positive bacteria. |
| Study 3 | Anti-inflammatory Effects | Showed reduction in inflammation markers in animal models of arthritis. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Key Structural Variations and Implications:
Key Observations:
- Halogen vs. Methoxy Substitutions: The 3-chloro-4-methoxy group in the target compound balances lipophilicity (from Cl) and hydrogen-bonding capacity (from OMe), optimizing interactions with hydrophobic pockets and polar residues in enzymes or receptors .
- Sulfamoyl and Amino Groups: These substituents increase solubility but may compromise blood-brain barrier penetration, making them less favorable for neuroactive compounds compared to halogenated analogs .
- Iodine Substitution: While iodine enhances binding via polarizability, its larger atomic radius may introduce steric clashes in tight binding sites .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene class of organic molecules, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 344.75 g/mol. The structure features a chromene core substituted with a 3-chloro-4-methoxyphenyl group and a carboxamide functional group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.75 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the activation of p53 pathways and caspase cascades, leading to programmed cell death .
Case Study: MCF-7 Cell Line
- Compound Tested : this compound
- IC50 Value : 10.38 µM (indicating effective cytotoxicity)
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Similar chromene derivatives have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity against strains like Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.30 - 0.35 |
Anti-inflammatory Activity
Compounds within the chromene class have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. For example, derivatives similar to this compound have shown dual inhibitory effects against COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that regulate cell survival and proliferation.
- Gene Expression Regulation : The compound may influence gene expression related to apoptosis and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other chromene derivatives:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | 12.5 µM | 0.30 µg/mL |
| N-(3-fluorophenyl)-chromone derivative | 8.0 µM | 0.25 µg/mL |
Q & A
Q. What synthetic methodologies are reported for N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how are yields optimized?
The compound is typically synthesized via condensation reactions. For example, similar coumarin carboxamides are prepared by reacting 2-oxo-2H-chromene-3-carbonyl chloride with substituted anilines in acetic acid under reflux, achieving yields of 65–74% after recrystallization (e.g., from acetone or EtOH) . Key steps include:
- Deprotonation : Use of bases like K₂CO₃ in DMF for nucleophilic substitution .
- Purification : Flash column chromatography (silica gel) followed by recrystallization to obtain single crystals for X-ray analysis .
- Analytical validation : IR (C=O stretches at ~1700 cm⁻¹), NMR (aromatic protons at δ 6.5–8.5 ppm), and HRMS for structural confirmation .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O) and π-π stacking interactions. SHELX programs (e.g., SHELXL) refine structures, with R factors < 0.05 for high-quality data .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O, 20–25% contribution) in crystalline forms .
- Spectroscopy :
- IR : Confirms carbonyl (1702 cm⁻¹) and amide (1650 cm⁻¹) groups .
- ¹³C NMR : Carboxamide carbonyl signals at ~160–165 ppm .
Advanced Research Questions
Q. How can hydrogen-bonding networks and supramolecular assembly be analyzed in this compound?
- Experimental : Single-crystal X-ray diffraction identifies hydrogen-bond motifs (e.g., R₂²(8) dimeric rings via N–H⋯O bonds) .
- Computational : Density Functional Theory (DFT) optimizes molecular geometries, while Quantum Theory of Atoms in Molecules (QTAIM) maps bond critical points for interaction strength .
- Graph-set analysis : Classifies hydrogen-bond patterns (e.g., chains, rings) to predict crystal packing behavior .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Analog synthesis : Modify substituents on the chromene (e.g., 6-methyl, 6-methoxy) and aryl rings (e.g., 3-chloro, 4-methoxy) to assess electronic effects .
- Biological assays :
- Enzyme inhibition : Test MAO-B inhibition via spectrophotometric assays (e.g., kynuramine deamination) .
- Kinase targeting : Use cell-based models (e.g., GTL-16 gastric carcinoma xenografts) to evaluate anti-proliferative effects .
Q. How can crystallographic data contradictions (e.g., disordered solvent) be resolved during refinement?
- Data collection : Use high-resolution (≤ 0.8 Å) synchrotron data to reduce noise.
- Software tools : Apply SQUEEZE in PLATON to model disordered regions or SHELXL's PART instructions to refine occupancy .
- Validation : Cross-check with CCDC databases to identify common packing motifs for similar coumarins .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
